

The Renal Excretion Pathway of CH1055: A

**Technical Guide** 

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#### **Abstract**

CH1055 is a near-infrared II (NIR-II) fluorescent dye notable for its rapid and efficient clearance from the body, a critical attribute for its potential clinical translation as an in vivo imaging agent. This technical guide provides an in-depth examination of the renal excretion pathway of CH1055. We consolidate available quantitative data, detail relevant experimental methodologies, and present visual representations of the underlying biological processes and experimental workflows. The primary mechanism of clearance is renal excretion, with approximately 90% of an administered dose of CH1055-PEG (the PEGylated form of CH1055) being eliminated through the kidneys within 24 hours.[1] This rapid clearance is largely attributed to its low molecular weight, which facilitates efficient glomerular filtration. This guide serves as a comprehensive resource for researchers and professionals engaged in the development and application of NIR-II fluorescent probes.

## Introduction

The advent of near-infrared II (NIR-II, 1000-1700 nm) fluorescence imaging has opened new avenues for deep-tissue, high-resolution biological visualization. A key challenge in the clinical translation of fluorescent probes is their potential for long-term retention in the body, which can lead to toxicity. **CH1055**, a small-molecule organic dye with a molecular weight of approximately 970 Da, was specifically designed to address this challenge.[2][3] Its chemical structure facilitates rapid renal clearance, minimizing systemic exposure and potential side



effects.[4][5] This document provides a detailed overview of the renal excretion pathway of **CH1055**, including its pharmacokinetic profile and the experimental methods used to characterize its clearance.

### **Pharmacokinetics and Renal Clearance**

The pharmacokinetic profile of **CH1055** is characterized by rapid distribution and subsequent elimination, primarily through the renal system. The low molecular weight of **CH1055** is well below the renal filtration threshold of approximately 40 kDa, allowing for its efficient passage from the bloodstream into the urinary filtrate.[2]

## **Quantitative Excretion Data**

Studies have demonstrated that the PEGylated form of **CH1055** (**CH1055**-PEG) is predominantly excreted via the kidneys. Quantitative analysis of urine collected from animal models following intravenous administration of **CH1055**-PEG revealed that approximately 90% of the injected dose is eliminated within 24 hours.[1]

Parameter	Value	Species	Reference
Renal Excretion (24h)	~90%	Mouse	[1]
Molecular Weight	~970 Da	N/A	[2][3]

## **Experimental Protocols**

This section outlines the key experimental methodologies for characterizing the renal excretion of **CH1055**. While specific protocols for **CH1055** are not exhaustively detailed in publicly available literature, the following represents standard and widely accepted methods for such investigations.

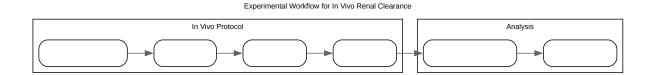
## **In Vivo Renal Clearance Study**

This protocol describes a typical procedure for quantifying the in vivo renal clearance of a fluorescent dye like **CH1055** in a murine model.

 Animal Model: Healthy, male or female mice (e.g., Balb/c) of a specific age and weight range are used.



- Housing: Mice are housed in metabolic cages that allow for the separate collection of urine and feces.
- Administration: CH1055-PEG, dissolved in a sterile vehicle (e.g., phosphate-buffered saline), is administered intravenously via the tail vein at a predetermined dose.
- Urine Collection: Urine is collected at specified time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-injection. The volume of urine collected at each interval is recorded.
- Sample Storage: Urine samples are stored at -80°C until analysis to prevent degradation of the analyte.
- Quantification: The concentration of CH1055 in the urine samples is determined using a sensitive analytical method, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection.
- Data Analysis: The total amount of CH1055 excreted in the urine over 24 hours is calculated and expressed as a percentage of the administered dose.



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Fig. 1: Workflow for in vivo renal clearance determination.

## Quantification of CH1055 in Urine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of small molecules in biological fluids.

- Sample Preparation:
  - Thaw frozen urine samples on ice.

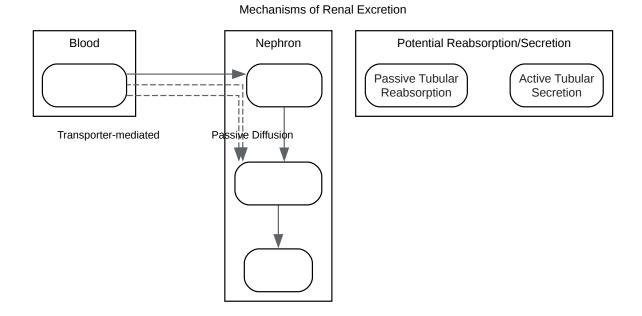


- Centrifuge the samples to pellet any precipitates.
- Perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.
- The supernatant is collected and may be further diluted or directly injected into the HPLC system.
- HPLC System and Conditions (Representative):
  - Column: A reverse-phase C18 column is typically used for separating nonpolar to moderately polar compounds.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: A typical flow rate is 1.0 mL/min.
  - Detection: A fluorescence detector is used, with excitation and emission wavelengths set to the optimal values for CH1055.
  - Quantification: A standard curve is generated using known concentrations of CH1055 to quantify the amount in the urine samples.

#### **Mechanisms of Renal Excretion**

The renal excretion of drugs and other xenobiotics is a complex process involving three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption.





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Fig. 2: Overview of renal excretion mechanisms.

#### **Glomerular Filtration**

Due to its small molecular size, **CH1055** is readily filtered from the blood in the glomerulus into the Bowman's capsule, initiating its journey through the nephron. This passive process is the primary driver of **CH1055**'s rapid renal clearance.

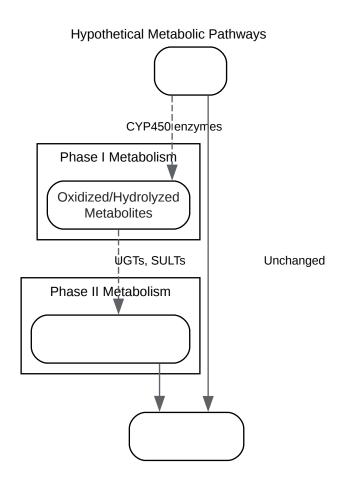
## **Active Tubular Secretion and Reabsorption**

While glomerular filtration is the main pathway, the potential for active transport of **CH1055** across the renal tubules cannot be entirely ruled out without specific experimental evidence. Active tubular secretion, mediated by transporters such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), can further enhance the elimination of certain compounds. Conversely, passive tubular reabsorption can move substances from the filtrate back into the blood. Given the hydrophilic nature often imparted by PEGylation, significant passive reabsorption of **CH1055**-PEG is less likely. To date, there is no direct published evidence to suggest that **CH1055** is a substrate for major renal uptake or efflux transporters.



#### **Potential for Metabolism**

The metabolic fate of **CH1055** has not been extensively reported. It is plausible that the molecule is excreted largely unchanged, particularly given its rapid clearance. However, the potential for phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolism exists. Investigating the metabolic profile of **CH1055** would involve the analysis of urine and plasma for potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).



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Fig. 3: Potential metabolic pathways for CH1055.

## Conclusion

The renal excretion pathway of **CH1055** is a key feature that underpins its promise as a safe and effective NIR-II fluorescent probe for in vivo applications. Its low molecular weight facilitates rapid and efficient clearance primarily through glomerular filtration, with



approximately 90% of the administered dose excreted via the kidneys within 24 hours. While the roles of active transport and metabolism in the disposition of **CH1055** have not been fully elucidated, the available data strongly support a favorable pharmacokinetic profile dominated by renal clearance. Further research into these areas will provide a more complete understanding and further support the clinical development of **CH1055** and similar next-generation imaging agents.

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